molecular formula C18H12ClN3S B12156762 5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12156762
M. Wt: 337.8 g/mol
InChI Key: IYKHMVAGMXFVRD-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-chlorophenyl group at position 5 and a phenylamine group at position 2. Key properties include:

  • Synthesis: Synthesized via cyclocondensation reactions, yielding 94% as a white solid .
  • Physical Properties: Melting point (mp) of 196–197°C, with IR spectra confirming NH₂ (3299–3376 cm⁻¹) and C=N (1641 cm⁻¹) functional groups .
  • Structural Confirmation: ¹H-NMR and ¹³C-NMR data validate the aromatic and amine proton environments .

Properties

Molecular Formula

C18H12ClN3S

Molecular Weight

337.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H12ClN3S/c19-13-8-6-12(7-9-13)15-10-23-18-16(15)17(20-11-21-18)22-14-4-2-1-3-5-14/h1-11H,(H,20,21,22)

InChI Key

IYKHMVAGMXFVRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This intermediate is then cyclized with ethyl cyanoacetate under basic conditions to yield the thieno[2,3-d]pyrimidine core. The final step involves the amination of the thieno[2,3-d]pyrimidine with aniline to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thienopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Thieno[2,3-d]pyrimidine derivatives vary primarily in aryl substituents at positions 4 and 5, influencing solubility, stability, and biological activity.

Compound Name Substituents (Position 5) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
5-(4-Chlorophenyl)-N-phenyl (7d) 4-Chlorophenyl 196–197 94 NH₂: 3299–3376 cm⁻¹; C=N: 1641 cm⁻¹
5-(2-Methoxyphenyl) (7e) 2-Methoxyphenyl 229–231 85 C=N: ~1640 cm⁻¹; NH₂: ~3300 cm⁻¹
5-(3,4-Dimethoxyphenyl) (7f) 3,4-Dimethoxyphenyl 226–227 84 Similar to 7e
5-(4-Fluorophenyl) (7i) 4-Fluorophenyl Not reported ~85 NH₂ and C=N peaks observed
N-(4-Chlorophenyl)-7-methyl (5a) 7-Methyl, 4-Cl-phenyl 170–172 85 Aliphatic CH: 2927 cm⁻¹
5-(2-Chlorophenyl)-N-(m-tolyl) (4e) 2-Chlorophenyl Not reported Not given Poor anti-cancer activity

Key Observations :

  • Substituent Position : Para-substituted derivatives (e.g., 7d, 7i) generally exhibit higher thermal stability (mp > 190°C) compared to ortho-substituted analogs (e.g., 7e, mp 229–231°C) .
  • Electron Effects : Electron-withdrawing groups (Cl, F) enhance compound stability, while methoxy groups (electron-donating) may improve solubility but reduce cellular permeability .
  • Ring Saturation : Tetrahydrobenzo derivatives (e.g., 5a) exhibit lower melting points, suggesting reduced crystallinity due to aliphatic CH groups .
Anti-Cancer Activity
  • 4d (4-Methoxyphenyl): Demonstrated significant activity against melanoma MDA-MB-435 (% growth: 39.52) and moderate activity against K-562 and MCF-7 .
  • 4e (2-Chlorophenyl) : Poor anti-cancer performance, highlighting the critical role of substituent position .
Anti-Tubercular Activity

Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines (e.g., 5a) exhibit high activity against non-replicative Mycobacterium tuberculosis, attributed to improved membrane penetration from aliphatic CH groups .

Structural and Computational Insights

  • Molecular Weight and Lipophilicity: 7d (C₁₈H₁₂ClN₃S): MW ~321.8 g/mol. 5-(3,4-Dichlorophenyl) analog (C₁₈H₁₁Cl₂N₃S): MW 372.27 g/mol .
  • Hydrogen Bonding : Intramolecular N–H···N bonds in analogs like N-(2-fluorophenyl) derivatives stabilize crystal structures, influencing solubility .

Biological Activity

5-(4-Chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C18H12ClN3S
  • Molecular Weight : 337.8 g/mol
  • IUPAC Name : 5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine
  • InChI Key : IYKHMVAGMXFVRD-UHFFFAOYSA-N

The biological activity of 5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine primarily involves its role as an enzyme inhibitor , particularly targeting protein kinases. The compound binds to the active site of specific kinases, inhibiting their activity and disrupting critical cell signaling pathways that regulate cell proliferation and survival. This mechanism is crucial in cancer therapy, where uncontrolled cell growth is a primary concern.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies :
    • In vitro assays have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibits selective toxicity towards cancerous cells compared to normal cells, demonstrating a promising therapeutic index.
    • For instance, modifications to the compound's structure have led to derivatives with enhanced potency. A study reported that specific substitutions resulted in compounds with IC50 values as low as 2.32 µg/mL against HepG2 cells, indicating strong antiproliferative effects .
  • Mechanistic Insights :
    • Cell Cycle Arrest : Treatment with 5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine has been shown to induce cell cycle arrest at the S and G2/M phases in treated cancer cells. This effect is associated with increased levels of pro-apoptotic factors such as Bax and caspase 9 .
    • Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways, evidenced by changes in the Bax/Bcl-2 ratio.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors:

  • Initial Condensation :
    • The synthesis often begins with the condensation of 4-chlorobenzaldehyde with thiourea to form an intermediate thiourea derivative.
  • Cyclization :
    • This intermediate undergoes cyclization with ethyl cyanoacetate under basic conditions to yield the thieno[2,3-d]pyrimidine core structure.
  • Final Amination :
    • The last step involves amination with aniline to produce the target compound .

Case Studies and Research Findings

A variety of research articles have documented the biological activity and potential applications of this compound:

StudyFindings
Study 1Indicated significant cytotoxicity against MCF-7 and HepG2 cell lines with IC50 values ranging from 2.32 µg/mL to 51.56 µg/mL depending on structural modifications .
Study 2Explored the mechanism of action involving kinase inhibition leading to disrupted signaling pathways critical for tumor growth .
Study 3Reported on the synthesis and characterization of derivatives that enhance biological activity through structural optimization .

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